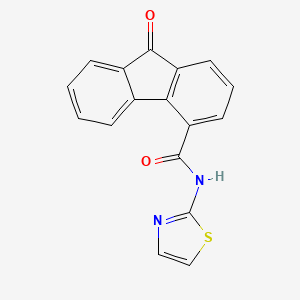

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide, also known as OTF-51, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Aplicaciones Científicas De Investigación

Kinase Inhibition

The thiazole ring in this compound plays a crucial role in modulating the activity of kinases. Researchers have evaluated its inhibitory potency against several kinases involved in Alzheimer’s disease (AD), including CDK5, GSK-3, CLK1, CK1, and DYRK1A . These kinases are potential therapeutic targets for AD, and the compound’s ability to inhibit them makes it promising for drug development.

Heterocyclic Chemistry

The synthesis of thiazole-containing compounds has been a topic of interest due to their useful biological properties. Researchers have explored the reactivity of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) for creating sulfur-nitrogen heteroarenes with a thiazole ring, often substituted by a carbonitrile group at C-2 . Understanding the synthetic pathways and reactivity of such compounds contributes to the field of heterocyclic chemistry.

Multi-Target Drug Design

Given its kinase inhibition properties, this compound could serve as a scaffold for designing multi-target inhibitors. By simultaneously targeting multiple kinases involved in AD, researchers aim to enhance therapeutic efficacy while minimizing side effects. The 17 series derivatives of this compound have shown particular promise in this regard .

Microwave-Assisted Synthesis

Microwave-assisted technology has facilitated the efficient multistep synthesis of key intermediates, including the 6-amino-3-cyclopropylquinazolin-4(3H)-one. This approach accelerates reactions and improves yields, making it valuable for large-scale production .

Drug Delivery Systems

The unique structure of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide may allow its incorporation into drug delivery systems. Researchers can investigate its solubility, stability, and bioavailability to optimize its use in therapeutic formulations.

Propiedades

IUPAC Name |

9-oxo-N-(1,3-thiazol-2-yl)fluorene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S/c20-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVORHNTPFOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)

![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)